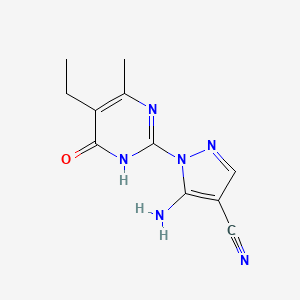![molecular formula C7H10N4O B1487120 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2097953-05-2](/img/structure/B1487120.png)
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Vue d'ensemble
Description
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide (THPC) is a heterocyclic compound that has been studied extensively due to its potential applications in the fields of medicinal chemistry, drug discovery, and chemical biology. The compound was first reported in 2002 and has since been investigated for its unique properties and potential applications. It has been found to be a potent inhibitor of several enzymes and has been used as a tool to study the function of these enzymes. In addition, THPC has been studied as a potential therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5-ylhydrazine derivatives, closely related to 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide, has shown potent antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Shamroukh et al., 2007).
Synthesis and Structure Characterization
The compound and its derivatives have been utilized in the synthesis of structurally complex molecules. For instance, research has shown the synthesis of various pyrazolo[1,5-a]pyrimidines and their chemical and electrochemical reductions, leading to tetrahydro compounds, which are structurally related to this compound (Bellec & Lhommet, 1995).
Chemical Reactions and Novel Compound Formation
The compound's analogs have been used in Castagnoli–Cushman reactions, leading to the formation of novel compounds like 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, showcasing the compound's potential in creating new chemical entities (Moreau, Dar'in, & Krasavin, 2018).
Organocatalytic Synthesis
The compound has been used in the organocatalytic one-pot asymmetric synthesis of 4H,5H-pyrano[2,3-c]pyrazoles, indicating its utility in the efficient and selective synthesis of biologically active heterocycles (Enders et al., 2012).
Green Synthesis Applications
Its derivatives have been synthesized using green chemistry principles, such as solvent-free conditions, highlighting environmentally friendly approaches in chemical synthesis (Al-Matar et al., 2010).
Propriétés
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGBEWACVXADDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1487042.png)

![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487044.png)



![4-[2-(4-Hydroxyphenyl)-1,3-thiazol-5-YL]benzoic acid](/img/structure/B1487049.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)


